N-(5-Chloro-2-methoxyphenyl)-5-fluorothiophene-2-sulfonamide
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Overview
Description
N~2~-(5-Chloro-2-methoxyphenyl)-5-fluoro-2-thiophenesulfonamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro and methoxy group on a phenyl ring, a fluorine atom on a thiophene ring, and a sulfonamide group, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(5-chloro-2-methoxyphenyl)-5-fluoro-2-thiophenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenyl Intermediate: The starting material, 5-chloro-2-methoxyphenol, undergoes a nucleophilic substitution reaction with an appropriate sulfonyl chloride to form the sulfonamide intermediate.
Introduction of the Fluorine Atom: The intermediate is then subjected to electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom onto the thiophene ring.
Final Coupling Reaction: The fluorinated thiophene intermediate is coupled with the phenyl sulfonamide intermediate under suitable conditions, such as the presence of a base like triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-(5-Chloro-2-methoxyphenyl)-5-fluoro-2-thiophenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The chloro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Amines, thiols, bases like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
N~2~-(5-Chloro-2-methoxyphenyl)-5-fluoro-2-thiophenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of lipoxygenase enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N2-(5-chloro-2-methoxyphenyl)-5-fluoro-2-thiophenesulfonamide involves its interaction with specific molecular targets. For instance, as a lipoxygenase inhibitor, it binds to the active site of the enzyme, preventing the formation of pro-inflammatory leukotrienes. This inhibition can reduce inflammation and has potential therapeutic applications in treating inflammatory diseases and certain cancers.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- N-(5-Chloro-2-methoxyphenyl)-2-methylbenzamide
- N-(5-Chloro-2-methoxyphenyl)-N’-(3,4-dichlorophenyl)urea
Uniqueness
N~2~-(5-Chloro-2-methoxyphenyl)-5-fluoro-2-thiophenesulfonamide is unique due to the presence of both a fluorine atom on the thiophene ring and a sulfonamide group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its efficacy as an enzyme inhibitor.
Properties
Molecular Formula |
C11H9ClFNO3S2 |
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Molecular Weight |
321.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5-fluorothiophene-2-sulfonamide |
InChI |
InChI=1S/C11H9ClFNO3S2/c1-17-9-3-2-7(12)6-8(9)14-19(15,16)11-5-4-10(13)18-11/h2-6,14H,1H3 |
InChI Key |
ZVCUKIICYVSXQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(S2)F |
Origin of Product |
United States |
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